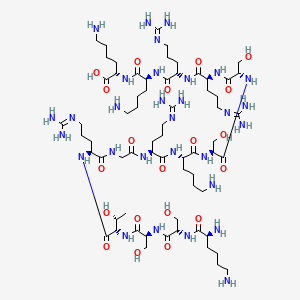
beta-Ala-Lys-N(epsilon)-AMCA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of A-Ala-Lys(AMCA) involves the conjugation of beta-alanyl-L-lysine with 7-amino-4-methylcoumarin-3-acetic acid. The process typically includes the following steps :
Protection of Amino Groups: The amino groups of beta-alanyl-L-lysine are protected using suitable protecting groups to prevent unwanted reactions.
Coupling Reaction: The protected beta-alanyl-L-lysine is then coupled with 7-amino-4-methylcoumarin-3-acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Deprotection: The protecting groups are removed to yield the final product, A-Ala-Lys(AMCA).
Industrial Production Methods
Industrial production of A-Ala-Lys(AMCA) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Analyse Chemischer Reaktionen
Types of Reactions
A-Ala-Lys(AMCA) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino and carboxyl groups in A-Ala-Lys(AMCA) can participate in substitution reactions, leading to the formation of derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
A-Ala-Lys(AMCA) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in cellular imaging and tracking of biomolecules due to its fluorescent properties
Medicine: Utilized in drug delivery research to study the transport and uptake of therapeutic agents.
Industry: Applied in the development of biosensors and diagnostic tools.
Wirkmechanismus
The mechanism of action of A-Ala-Lys(AMCA) involves its ability to emit fluorescence upon excitation. The compound is taken up by cells through oligopeptide transporters such as PEPT1 and PEPT2. Once inside the cell, it can be used to track and study various biological processes . The fluorescence emitted by A-Ala-Lys(AMCA) allows researchers to visualize and quantify cellular uptake and transport activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to A-Ala-Lys(AMCA) include:
Carnosine: A dipeptide composed of beta-alanine and histidine.
Aspartame: An artificial sweetener composed of aspartic acid and phenylalanine.
N-acetyl-aspartate: A derivative of aspartic acid.
N-acetyl-lysine: A derivative of lysine.
Uniqueness
A-Ala-Lys(AMCA) is unique due to its fluorescent properties, which make it an excellent tool for studying oligopeptide transport and cellular uptake. Unlike other similar compounds, A-Ala-Lys(AMCA) can be easily tracked and quantified using fluorescence spectroscopy .
Eigenschaften
Molekularformel |
C21H28N4O6 |
|---|---|
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
(2S)-6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]-2-(3-aminopropanoylamino)hexanoic acid |
InChI |
InChI=1S/C21H28N4O6/c1-12-14-6-5-13(23)10-17(14)31-21(30)15(12)11-19(27)24-9-3-2-4-16(20(28)29)25-18(26)7-8-22/h5-6,10,16H,2-4,7-9,11,22-23H2,1H3,(H,24,27)(H,25,26)(H,28,29)/t16-/m0/s1 |
InChI-Schlüssel |
BXZFTTVQAOLWHY-INIZCTEOSA-N |
Isomerische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCN |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCC(C(=O)O)NC(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid](/img/structure/B12371427.png)
![(2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12371434.png)
![N-hydroxy-7-[4-[4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]triazol-1-yl]heptanamide](/img/structure/B12371438.png)


![[(3S,4S,6S,7S,8S)-4-hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl] 3-methylbutanoate](/img/structure/B12371451.png)

![2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12371465.png)


![(2R,3S,5R)-2-[6-[(3-chlorophenyl)methylamino]purin-9-yl]-5-[[[4-(trifluoromethyl)phenyl]methylamino]methyl]oxolane-3,4-diol](/img/structure/B12371475.png)

